![molecular formula C18H11F4NO2 B8180419 Vrk-IN-1](/img/structure/B8180419.png)
Vrk-IN-1
准备方法
VRK-IN-1 的合成涉及多个步骤,包括中间体的制备和最后的偶联反应。合成路线通常包括:
步骤 1: 通过一系列缩合和环化反应制备核心结构。
步骤 2: 通过取代反应引入官能团。
This compound 的工业生产方法尚未得到广泛的记录,但它们通常遵循类似的合成路线,并针对大规模生产进行了优化。
化学反应分析
VRK-IN-1 会发生各种化学反应,包括:
氧化: this compound 在特定条件下可被氧化形成氧化衍生物。
还原: 还原反应可以修饰 this compound 上的官能团,从而可能改变其活性。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂,硼氢化钠等还原剂以及各种催化剂以促进取代反应。这些反应形成的主要产物取决于所使用的具体试剂和条件。
科学研究应用
Cancer Therapy
Vrk-IN-1 has shown promise as a therapeutic agent in various cancer types due to its ability to induce synthetic lethality, particularly in cells with low expression of VRK2. This synthetic lethality is characterized by the interaction between VRK1 and VRK2, where inhibiting VRK1 in VRK2-deficient glioblastoma cells results in significant tumor growth inhibition .
Case Study: Glioblastoma
- Background : Glioblastoma cells often exhibit methylation of the VRK2 promoter, leading to reduced VRK2 expression.
- Findings : Inhibition of VRK1 using this compound resulted in G2–M arrest and increased DNA damage in these cells, highlighting its potential as a targeted therapy for VRK2-methylated tumors .
Regulation of Histone Modifications
This compound's ability to modulate histone acetylation and phosphorylation positions it as a tool for studying epigenetic regulation within cancer cells. By inhibiting VRK1, researchers can observe changes in histone modifications that affect gene expression and cellular behavior.
Data Table: Effects on Histone Modifications
Modification Type | Effect of this compound | Mechanism |
---|---|---|
H3T3 Phosphorylation | Decreased | Direct inhibition of VRK1 activity |
H4K16 Acetylation | Reduced | Impairs Tip60 recruitment for acetylation |
DNA Damage Response
The inhibition of VRK1 leads to an accumulation of DNA damage due to impaired recruitment of DNA repair proteins. This characteristic can be exploited to enhance the efficacy of existing chemotherapeutic agents.
Case Study: Combination Therapy with Doxorubicin
- Experiment : A549 lung cancer cells treated with doxorubicin showed increased levels of free DNA ends when combined with this compound.
- Outcome : This combination resulted in enhanced tumor cell death compared to doxorubicin alone, suggesting that this compound can sensitize cancer cells to chemotherapy .
作用机制
VRK-IN-1 通过选择性抑制 VRK1 来发挥其作用,从而调节其激酶活性。VRK1 参与各种细胞过程,包括细胞分裂、染色质凝聚和转录调控。 通过抑制 VRK1,this compound 可以改变组蛋白的磷酸化模式,从而导致染色质组织和基因表达发生变化 .
相似化合物的比较
VRK-IN-1 与其他 VRK1 抑制剂相比具有独特的优势,因为它具有高度选择性和效力。类似的化合物包括:
BI-D1870: 一种二氢蝶呤类 RSK 激酶抑制剂,也靶向 VRK1 和 VRK2.
C646: 一种组蛋白乙酰转移酶抑制剂,它间接影响 VRK1 的活性.
Iadademstat (ORY-1001): 一种赖氨酸脱甲基酶抑制剂,影响 VRK1 介导的表观遗传修饰.
这些化合物与 this compound 有一些相似之处,但在其特定靶点和作用机制方面有所不同,这突出了 this compound 在选择性抑制 VRK1 方面的独特性。
生物活性
Vrk-IN-1 is a novel inhibitor targeting the VRK1 (Vaccinia-related kinase 1) protein, which has garnered attention for its role in various biological processes, particularly in cancer biology and cellular signaling pathways. This article compiles current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Overview of VRK1
VRK1 is a serine/threonine kinase involved in several crucial cellular functions, including cell proliferation, DNA damage response, and chromatin remodeling. It plays a significant role in cancer progression, as its expression levels correlate with tumor aggressiveness and patient prognosis across multiple cancer types .
Key Functions of VRK1
- Cell Proliferation : VRK1 promotes cell growth by phosphorylating key proteins involved in the cell cycle .
- DNA Damage Response : It is implicated in the recruitment of DNA repair proteins through acetylation modifications on histones .
- Longevity Regulation : In model organisms like Caenorhabditis elegans, VRK1 has been shown to extend lifespan by activating AMPK (AMP-activated protein kinase) through direct phosphorylation .
This compound specifically inhibits the kinase activity of VRK1, thereby modulating its downstream effects on cellular processes. The compound has been shown to block the phosphorylation of histone H3 at Thr3 and p53 at Thr18 with IC50 values of 250 nM and 340 nM, respectively . This inhibition leads to significant alterations in chromatin structure and function.
Effects on Histone Acetylation
This compound reduces the acetylation of histone H4 at lysine 16 (H4K16), a modification critical for DNA repair processes. The inhibition of VRK1 disrupts the translocation of Tip60, a histone acetyltransferase, to chromatin, leading to impaired recruitment of DNA repair proteins and accumulation of DNA damage .
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound in cancer treatment:
- Liver Cancer (LIHC) : Downregulation of VRK1 significantly inhibited proliferation, migration, and invasion capabilities in hepatocellular carcinoma (HCC) cells. Treatment with this compound mirrored these effects by impairing DNA repair mechanisms .
- Pan-Cancer Analysis : this compound's effects were evaluated across various cancer types, showing that high VRK1 expression correlates with poor prognosis. The inhibitor's ability to modulate VRK1 activity presents it as a promising candidate for targeted therapies in cancers associated with elevated VRK1 levels .
Data Tables
Parameter | This compound | Control |
---|---|---|
IC50 for Histone H3 Thr3 | 250 nM | N/A |
IC50 for p53 Thr18 | 340 nM | N/A |
H4K16 Acetylation Reduction | Significant | No Change |
Proliferation in HCC Cells | Decreased | Baseline Growth |
属性
IUPAC Name |
4-[5-(3,5-difluoro-4-hydroxyphenyl)-6-methylpyridin-3-yl]-2,6-difluorophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4NO2/c1-8-12(10-5-15(21)18(25)16(22)6-10)2-11(7-23-8)9-3-13(19)17(24)14(20)4-9/h2-7,24-25H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRGRXLXKYUDIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC(=C(C(=C2)F)O)F)C3=CC(=C(C(=C3)F)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。